N-(3,4-dimethoxybenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy groups and a pyridine ring, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-amine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares similar structural features but differs in its specific functional groups and reactivity.
N-(3,4-Dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methyl-amino]propyl]-4-nitro-benzamide hydrochloride: Another related compound with distinct biological activities.
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O4/c1-26-18-8-6-7-17(14-18)22(25)24(21-9-4-5-12-23-21)15-16-10-11-19(27-2)20(13-16)28-3/h4-14H,15H2,1-3H3 |
InChI Key |
ANQBYTYRKXVZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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